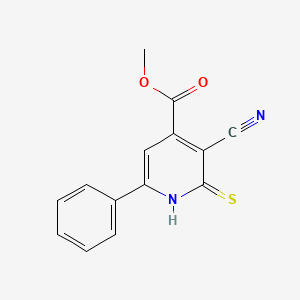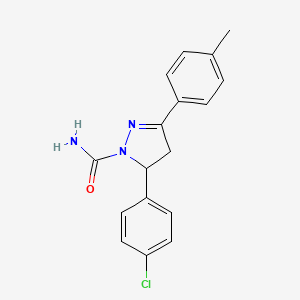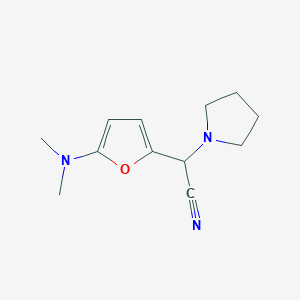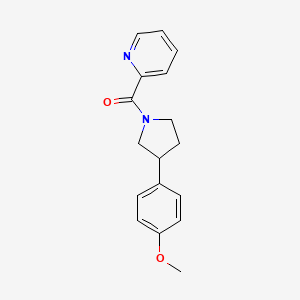
Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a cyano group, a phenyl group, and a thioxo group attached to a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of 4-bromoacetophenone, vetraldehyde, and 2-cyanothioacetamide in a molar ratio of 1:1:1 in ethanol under reflux conditions for 4 hours . The reaction proceeds through a series of steps, including the formation of an intermediate chalcone, which then undergoes cyclization to form the desired dihydropyridine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate
- Methyl 3-cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyridinecarboxylate
Uniqueness
Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the thioxo group or have different substituents on the dihydropyridine ring.
Propriétés
Formule moléculaire |
C14H10N2O2S |
|---|---|
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
methyl 3-cyano-6-phenyl-2-sulfanylidene-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C14H10N2O2S/c1-18-14(17)10-7-12(9-5-3-2-4-6-9)16-13(19)11(10)8-15/h2-7H,1H3,(H,16,19) |
Clé InChI |
HQDDTYRHYVKXDR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=S)NC(=C1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B14879068.png)
![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14879070.png)

![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B14879082.png)

![2-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14879088.png)
![7-Oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14879106.png)



